(3-(Benzyloxy)phenyl)(tetrahydro-2H-pyran-4-yl)methanone
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Overview
Description
(3-(Benzyloxy)phenyl)(tetrahydro-2H-pyran-4-yl)methanone: is an organic compound with the molecular formula C19H20O3 It features a benzyloxy group attached to a phenyl ring, which is further connected to a tetrahydro-2H-pyran-4-yl methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Benzyloxy)phenyl)(tetrahydro-2H-pyran-4-yl)methanone typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced via the reaction of benzyl alcohol with a suitable phenol derivative under basic conditions.
Coupling with Tetrahydro-2H-pyran-4-yl Methanone: The benzyloxyphenyl intermediate is then coupled with tetrahydro-2H-pyran-4-yl methanone using a Friedel-Crafts acylation reaction. This involves the use of an acid chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Continuous Flow Reactors: To ensure consistent quality and yield.
Catalyst Recycling: To reduce costs and environmental impact.
Purification Techniques: Such as crystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like bromine (Br2) or nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry
Building Block: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic reactions due to its unique structure.
Biology
Biological Probes: Can be used to study enzyme interactions and metabolic pathways.
Medicine
Drug Development: Potential precursor for the synthesis of pharmaceutical compounds.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which (3-(Benzyloxy)phenyl)(tetrahydro-2H-pyran-4-yl)methanone exerts its effects depends on its application. For instance:
In Catalysis: It may act as a ligand, coordinating with metal centers to facilitate reactions.
In Biological Systems: It may interact with specific enzymes or receptors, altering their activity.
Comparison with Similar Compounds
Similar Compounds
- (3-(Phenylmethoxy)phenyl)(tetrahydro-2H-pyran-4-yl)methanone
- (3-(Methoxy)phenyl)(tetrahydro-2H-pyran-4-yl)methanone
Uniqueness
- Structural Features : The presence of both benzyloxy and tetrahydro-2H-pyran-4-yl groups provides unique reactivity and interaction profiles.
- Versatility : Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
This compound’s unique structure and reactivity make it a valuable tool in both academic research and industrial applications
Properties
Molecular Formula |
C19H20O3 |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
oxan-4-yl-(3-phenylmethoxyphenyl)methanone |
InChI |
InChI=1S/C19H20O3/c20-19(16-9-11-21-12-10-16)17-7-4-8-18(13-17)22-14-15-5-2-1-3-6-15/h1-8,13,16H,9-12,14H2 |
InChI Key |
OMSRKHGCIXQSBH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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